molecular formula C9H9N3O2 B12108071 1H-1,2,4-Triazole-5-methanol, 3-(4-hydroxyphenyl)-

1H-1,2,4-Triazole-5-methanol, 3-(4-hydroxyphenyl)-

Cat. No.: B12108071
M. Wt: 191.19 g/mol
InChI Key: SQKGYDJEXAVSRB-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    1H-1,2,4-Triazole-5-methanol, 3-(4-hydroxyphenyl)-: C9H8N2O\text{C}_9\text{H}_8\text{N}_2\text{O}C9​H8​N2​O

    .
  • It belongs to the class of 1,2,4-triazole derivatives , which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one carbon atom.
  • The compound features a phenyl group (C6H5) attached to the 3-position of the triazole ring.
  • Its systematic name is 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-methanol .
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves various methods, including condensation reactions, cyclizations, and functional group transformations.

      Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route, but common solvents include ethanol, methanol, or acetonitrile.

      Industrial Production: While there isn’t a widely established industrial method for large-scale production, research efforts continue to optimize synthetic routes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or chromic acid are used. Reduction may involve hydrogenation with a metal catalyst. Substitution reactions often use halogens or nucleophiles.

      Major Products: The specific products depend on the reaction conditions, but examples include aldehydes, carboxylic acids, or substituted triazoles.

  • Scientific Research Applications

      Chemistry: The compound serves as a building block for more complex molecules due to its versatile reactivity.

      Biology: Researchers explore its potential as a bioactive compound, such as in drug discovery.

      Medicine: Investigations focus on its pharmacological properties, including antimicrobial or anti-inflammatory effects.

      Industry: Although not widely used industrially, its applications may expand as research progresses.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific interactions with biological targets.
    • It may act as an enzyme inhibitor, receptor modulator, or participate in redox processes.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Unique Features: The attachment of the phenyl group to the triazole ring distinguishes it from other triazole derivatives.

      Similar Compounds: Other related compounds include

    Properties

    Molecular Formula

    C9H9N3O2

    Molecular Weight

    191.19 g/mol

    IUPAC Name

    4-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]phenol

    InChI

    InChI=1S/C9H9N3O2/c13-5-8-10-9(12-11-8)6-1-3-7(14)4-2-6/h1-4,13-14H,5H2,(H,10,11,12)

    InChI Key

    SQKGYDJEXAVSRB-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC=C1C2=NNC(=N2)CO)O

    Origin of Product

    United States

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